Antimicrobial Potency Against Foodborne Pathogens: Head-to-Head MIC Comparison with Leptospermone and Other Derivatives
In a direct comparative study against six foodborne bacteria, hexamethylcyclohexane-1,3,5-trione demonstrated antimicrobial activity with MIC values ranging from 43.9 to 88.5 μg/mL. [1] This places its potency as comparable to 1,2,3-cyclohexanetrione-1,3-dioxime (MIC 43.9–88.5 μg/mL) but distinctly lower than the natural triketone leptospermone (MIC 23.6–69.7 μg/mL). The key differentiator is not superior potency but rather a structurally simplified scaffold devoid of the isovaleryl side chain, making it a synthetically accessible, achiral alternative for applications where leptospermone's complex structure is unnecessary or where a non-enolizable triketone core is required.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against six foodborne bacteria |
|---|---|
| Target Compound Data | MIC 43.9–88.5 μg/mL |
| Comparator Or Baseline | Leptospermone: MIC 23.6–69.7 μg/mL; 1,2,3-Cyclohexanetrione-1,3-dioxime: MIC 43.9–88.5 μg/mL; 5,5-Dimethyl-1,3-cyclohexanedione: no activity; 1,3-Cyclohexanedione: no activity |
| Quantified Difference | Target compound is approximately 1.9- to 2.9-fold less potent than leptospermone, but equipotent to the dioxime derivative and significantly more active than non-methylated cyclohexanediones. |
| Conditions | Broth microdilution assay against Listeria monocytogenes, Salmonella typhimurium, Shigella flexneri, Shigella sonnei, Staphylococcus intermedius, and Staphylococcus aureus. |
Why This Matters
This defines the compound's antimicrobial potency window, enabling informed selection when a synthetic, non-natural, non-enolizable triketone scaffold is needed over the more potent but structurally complex natural product leptospermone.
- [1] Jeong, E. Y., Lee, M. J., & Lee, H. S. (2018). Antimicrobial activities of leptospermone isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria. Food Science and Biotechnology, 27(5), 1541–1547. DOI: 10.1007/s10068-018-0391-4 View Source
